4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-21-11-14(16-4-2-3-5-17(16)21)10-18(24)22-8-6-15(7-9-22)23-19(25)12-27-13-20(23)26/h2-5,11,15H,6-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBJHHFODUXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)COCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl group.
The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl groups in the morpholine-3,5-dione can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the morpholine-3,5-dione can yield morpholine-3,5-diol derivatives .
Scientific Research Applications
4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially leading to the modulation of biological pathways. The piperidine and morpholine-3,5-dione structures may also contribute to its overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-acetic acid: Shares the indole moiety but lacks the piperidine and morpholine-3,5-dione structures.
4-(1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione: Similar structure but without the methyl group on the indole ring.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Contains the indole moiety but has different substituents and lacks the morpholine-3,5-dione structure.
Uniqueness
The uniqueness of 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione lies in its combination of the indole, piperidine, and morpholine-3,5-dione moieties, which may confer unique biological activities and chemical properties .
Biological Activity
4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound characterized by its unique structural features, including an indole moiety, a piperidine ring, and a morpholine-3,5-dione skeleton. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound's chemical formula is , with a molecular weight of approximately 369.4 g/mol. Its IUPAC name reflects its intricate structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 4-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the modulation of multiple signaling pathways associated with cell proliferation and apoptosis. For instance, studies have shown that compounds with indole structures can inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation and mitochondrial dysfunction.
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells such as HeLa and MCF7, with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known for their broad-spectrum activity against bacteria and fungi. In particular, studies have reported the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 µg/mL |
| Escherichia coli | 1000 µg/mL |
| Pseudomonas aeruginosa | 750 µg/mL |
Molecular Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The indole moiety allows binding to serotonin receptors, which may influence neurotransmission and cellular signaling.
- Enzyme Inhibition : The morpholine structure may inhibit specific enzymes involved in cancer metabolism or microbial resistance mechanisms.
- Cell Cycle Modulation : Research suggests that this compound can affect cell cycle progression in cancer cells, leading to growth arrest.
Case Studies
A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of this compound. The study involved:
- Synthesis : The compound was synthesized using established organic chemistry techniques.
- Biological Testing : In vitro assays were conducted on various cancer cell lines and bacterial strains.
The results indicated a promising profile for both anticancer and antimicrobial activities, warranting further investigation into its therapeutic potential.
Q & A
Q. How can researchers optimize synthetic routes for 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione?
- Methodological Answer : Synthetic optimization should focus on modular approaches, such as coupling the indole-acetyl-piperidine fragment to the morpholine-3,5-dione core. Key steps include:
- Piperidine Functionalization : Use reductive amination or nucleophilic substitution to introduce the indole-acetyl group (e.g., via 2-(1-methylindol-3-yl)acetic acid activation with EDC/HOBt) .
- Morpholine-Dione Assembly : Cyclize intermediates using carbodiimide-mediated coupling under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions.
- Purification : Employ gradient HPLC (C18 column, methanol/water with 0.1% TFA) for high-purity isolation, as validated in analogous morpholine-dione syntheses .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine 1H/13C NMR (e.g., DMSO-d6 solvent, 600 MHz) to verify proton environments (e.g., indole H-3 at δ 7.42 ppm, morpholine-dione carbonyls at δ 170–175 ppm) . X-ray crystallography is essential for resolving stereochemical ambiguities, particularly for piperidine-morpholine conformations, as demonstrated for related crystalline salts . High-resolution mass spectrometry (HRMS) in ESI+ mode ensures molecular ion accuracy (±2 ppm).
Q. How should initial pharmacological screening be designed for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., PKC isoforms) due to structural similarity to bisindolylmaleimide derivatives like Enzastaurin (LY317615), which inhibits PKCβ (IC50 = 6 nM) . Use:
- In vitro kinase panels : Test selectivity against PKCα, PKCγ, and PKCε at 1–100 nM concentrations.
- Cell-based assays : Measure anti-proliferative effects in cancer lines (e.g., HCT-116 colorectal) via MTT assays, with dose-response curves (0.1–10 µM) .
Advanced Research Questions
Q. What strategies address polymorphic stability challenges in crystalline formulations of this compound?
- Methodological Answer : Polymorph screening requires:
- Solvent/anti-solvent trials : Test crystallization in polar aprotic solvents (e.g., DMF, acetonitrile) with anti-solvents like ether .
- Thermal analysis : Use DSC/TGA to identify stable forms (e.g., melting points >200°C for hydrochloride salts) .
- Hydration studies : Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) to assess hygroscopicity .
Q. How can in vivo efficacy studies be designed to evaluate tumor growth inhibition?
- Methodological Answer : Use xenograft models (e.g., nude mice with HT-29 colon tumors) and administer the compound orally (10–50 mg/kg/day) for 21 days. Key endpoints:
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize:
- Kinase buffer composition : Compare results using ATP concentrations (1–10 µM) and divalent cations (Mg²⁺ vs. Mn²⁺) .
- Cell line variability : Validate across multiple lines (e.g., MCF-7 vs. MDA-MB-231) with matched passage numbers.
- Data normalization : Use internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) .
Q. What advanced analytical methods validate impurity profiles in batch synthesis?
- Methodological Answer : Employ HPLC-DAD/ELSD with a Zorbax SB-C18 column (4.6 × 150 mm, 3.5 µm) and mobile phase (65:35 methanol:buffer, pH 4.6) . For trace impurities (<0.1%), use LC-QTOF-MS with SWATH acquisition to fragment all ions. Confirm structures via 2D NMR (HSQC, HMBC) for ambiguous peaks .
Q. What safety protocols mitigate risks during lab-scale synthesis?
- Methodological Answer : Follow fume hood protocols for handling indole derivatives (potential carcinogens). Use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
